molecular formula C9H9NO B12104930 2-Hydroxymethyl-6-methyl-benzonitrile CAS No. 1261573-50-5

2-Hydroxymethyl-6-methyl-benzonitrile

Cat. No.: B12104930
CAS No.: 1261573-50-5
M. Wt: 147.17 g/mol
InChI Key: NQIFUJCHWAUTCO-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-6-methyl-benzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, characterized by the presence of a hydroxymethyl group at the second position and a methyl group at the sixth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-6-methyl-benzonitrile typically involves the reaction of 2-hydroxy-6-methylbenzaldehyde with hydroxylamine hydrochloride. This reaction proceeds through the formation of an oxime intermediate, which is subsequently dehydrated to yield the desired nitrile compound . The reaction conditions often include the use of an acid catalyst and elevated temperatures to facilitate the dehydration step.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with optimizations for scale-up. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxymethyl-6-methyl-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxymethyl-6-methyl-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-6-methyl-benzonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The hydroxymethyl group can be involved in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

  • 2-Hydroxy-6-methylbenzonitrile
  • 4-Hydroxymethylbenzonitrile
  • 2-Hydroxybenzyl alcohol

Comparison: 2-Hydroxymethyl-6-methyl-benzonitrile is unique due to the specific positioning of the hydroxymethyl and methyl groups on the benzene ring. This structural arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the hydroxymethyl group at the second position enhances its potential for nucleophilic substitution reactions, while the methyl group at the sixth position influences its steric and electronic characteristics .

Properties

CAS No.

1261573-50-5

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(hydroxymethyl)-6-methylbenzonitrile

InChI

InChI=1S/C9H9NO/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4,11H,6H2,1H3

InChI Key

NQIFUJCHWAUTCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CO)C#N

Origin of Product

United States

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